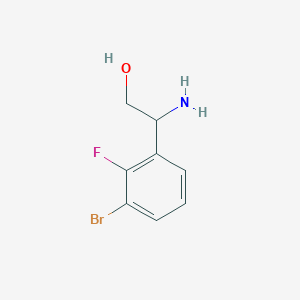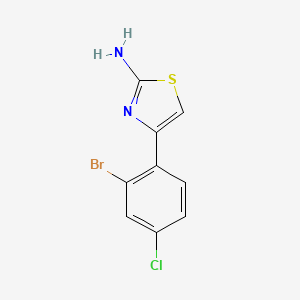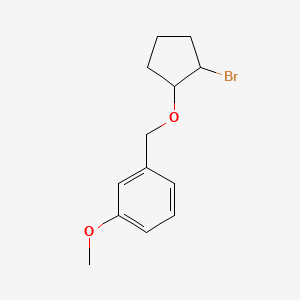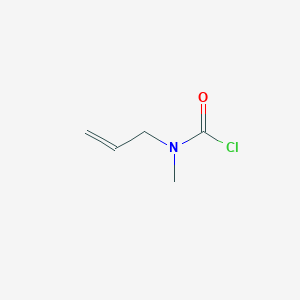
N-allyl-N-methylcarbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride: is an organic compound with the molecular formula C_5H_8ClNO. It is a derivative of carbamic acid and is characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Synthesis from N-methylcarbamoyl chloride and allyl chloride:
Reactants: N-methylcarbamoyl chloride and allyl chloride.
Conditions: The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: N-methylcarbamoyl chloride is dissolved in an appropriate solvent, and allyl chloride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours. After completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
-
Industrial Production Methods:
- Industrial production of N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Products: Substituted carbamates or thiocarbamates.
-
Addition Reactions:
Reagents: Alkenes or alkynes.
Conditions: Catalysts such as palladium or platinum may be used to facilitate the addition reaction.
Products: Addition products with the carbamoyl chloride group attached to the double or triple bond.
-
Hydrolysis:
Reagents: Water or aqueous base.
Conditions: Mild heating may be required.
Products: N-methylcarbamic acid and allyl alcohol.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the preparation of carbamate derivatives with potential biological activity.
Biology:
- Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, through carbamoylation reactions.
Medicine:
- Explored for its potential as a building block in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
Mechanism:
- The compound exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with amines, alcohols, and thiols.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
N-methylcarbamoyl chloride:
N-ethyl-N-(prop-2-en-1-yl)carbamoyl chloride:
N-methyl-N-(prop-2-yn-1-yl)carbamoyl chloride:
Uniqueness:
- The presence of both a methyl group and a prop-2-en-1-yl group in N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride provides a unique combination of reactivity and versatility, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H8ClNO |
|---|---|
Poids moléculaire |
133.57 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-enylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3 |
Clé InChI |
UEKTZPNFEQJPLZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





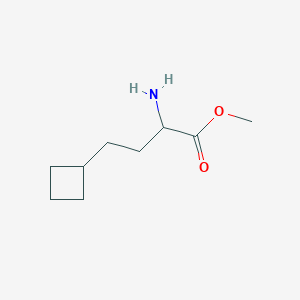

![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
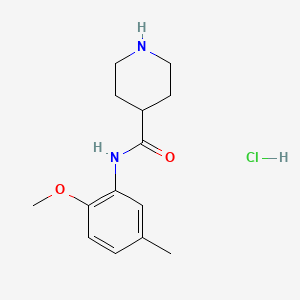
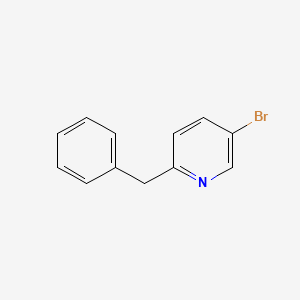
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
